molecular formula C26H18N2O2 B5165152 4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid

4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B5165152
M. Wt: 390.4 g/mol
InChI Key: MGYIQSXGMXWYRG-UHFFFAOYSA-N
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Description

4-(5-Naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid is a complex organic compound that features a unique structure combining naphthalene, phenyl, imidazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(5-Naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyl-1H-imidazol-2-yl)benzoic acid
  • 4-(5-Naphthalen-1-yl-1H-imidazol-2-yl)benzoic acid
  • 4-(5-Phenyl-4-naphthalen-1-yl-1H-imidazol-2-yl)benzoic acid

Uniqueness

The uniqueness of 4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid lies in its combination of multiple aromatic systems and an imidazole ring, which provides a versatile platform for various chemical modifications and interactions. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c29-26(30)20-15-13-19(14-16-20)25-27-23(18-8-2-1-3-9-18)24(28-25)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYIQSXGMXWYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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